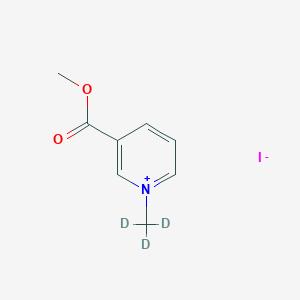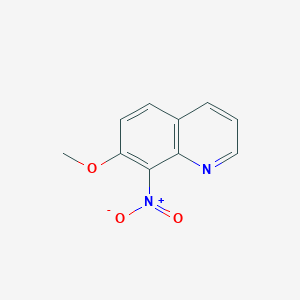
7-Methoxy-8-nitroquinoline
概要
説明
7-Methoxy-8-nitroquinoline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. Its synthesis and properties are key areas of interest, providing insights into its reactivity and potential uses in various fields.
Synthesis Analysis
The synthesis of 7-Methoxy-8-nitroquinoline derivatives and related compounds often involves multi-step chemical processes. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline illustrates a method starting with cheap raw materials and undergoing cyclization, nitration, and chlorination steps, achieving a product yield of 85% (Lei Zhao, Fei Lei, Yuping Guo, 2017).
Molecular Structure Analysis
The molecular and crystal structure of nitroquinoline derivatives, including those related to 7-Methoxy-8-nitroquinoline, has been elucidated using techniques such as X-ray diffraction. These studies reveal detailed insights into the compound's geometry, hydrogen bonding, and molecular packing, which are crucial for understanding its reactivity and interactions (M. Sax, R. Desiderato, T. Dakin, 1969).
Chemical Reactions and Properties
The reactivity of 7-Methoxy-8-nitroquinoline and its derivatives with various reagents demonstrates a wide range of chemical behaviors. For instance, reactions with nitrous acid and other reagents reveal the formation of unstable derivatives and highlight the compound's utility in synthesizing complex molecules (Raymond Bonnett et al., 1979).
Physical Properties Analysis
The physical properties of 7-Methoxy-8-nitroquinoline derivatives, such as solubility, melting points, and crystalline structure, are pivotal for their application in material science and pharmaceuticals. Research on polarography and other spectroscopic methods provides a detailed understanding of these aspects, aiding in the compound's characterization and practical use (S. Gupta, P. Raghavan, 1971).
Chemical Properties Analysis
The chemical properties, including the reactivity of 7-Methoxy-8-nitroquinoline with other chemical entities, its role in the formation of coordination compounds, and its behavior under various chemical reactions, are fundamental to exploring its applications in chemistry and related fields. Investigations into its coordination compounds and interactions with metal ions provide insights into its potential as a ligand in metal complexes (M. M. Aly, M. Makhyoun, S. El-Ezaby, 1973).
科学的研究の応用
Synthesis of 7-Methyl-8-nitroquinoline
- Scientific Field: Organic Chemistry
- Summary of Application: 7-Methyl-8-nitroquinoline is synthesized for use as a starting material in various chemical reactions .
- Methods of Application: The synthesis involves a two-step process. The first step is the Skraup reaction of m-toluidine and glycerol to produce a mixture of 5- and 7-methylquinoline. The second step is the selective nitration of 7-methylquinoline to produce 7-Methyl-8-nitroquinoline .
- Results or Outcomes: The compound 7-Methyl-8-nitroquinoline was selectively synthesized in a two-step reaction with an excellent yield .
Medicinal Significance of Quinoline Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Quinoline and its derivatives, including 7-Methyl-8-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Methods of Application: Quinoline derivatives are synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
- Results or Outcomes: Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . They are synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
Synthesis of Quinoline-Based 1,2,3-Triazole Hybrids
- Scientific Field: Medicinal Chemistry
- Summary of Application: A novel series of quinoline-based 1,2,3-triazole hybrids were developed . These hybrids are potential anticancer agents .
- Methods of Application: The hybrids were developed by copper-catalyzed 1,3-dipolar cycloaddition reactions of terminal alkyne appended to quinoline and aromatic/aliphatic azides individually .
- Results or Outcomes: The 2-chloro (7a) and 4-chloro (7b) substituted analogs showed excellent activity with IC 50 values of 7.46 and 6.45 μM, respectively .
Safety And Hazards
将来の方向性
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research could focus on developing synthetic strategies for the preparation of 7-Methoxy-8-nitroquinoline and its derivatives, as well as studying their biological activities .
特性
IUPAC Name |
7-methoxy-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSBGPTZVFQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458708 | |
| Record name | 7-METHOXY-8-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-8-nitroquinoline | |
CAS RN |
83010-83-7 | |
| Record name | 7-METHOXY-8-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




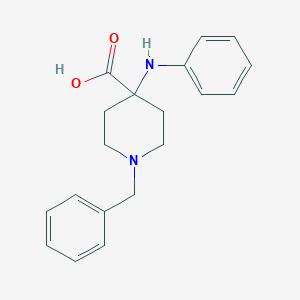

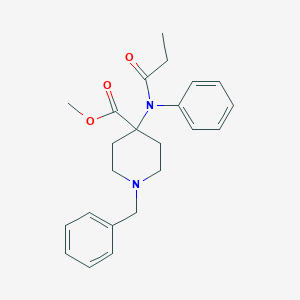
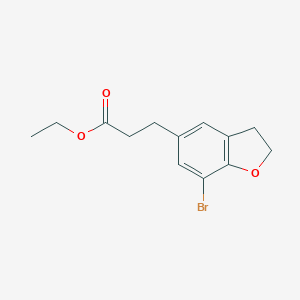
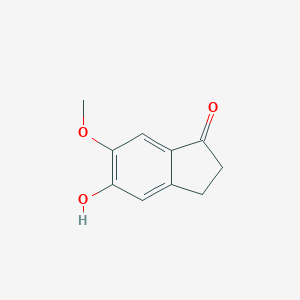
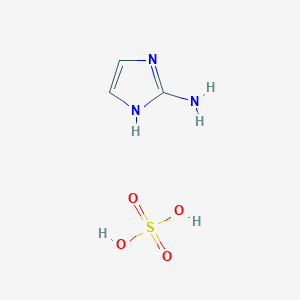
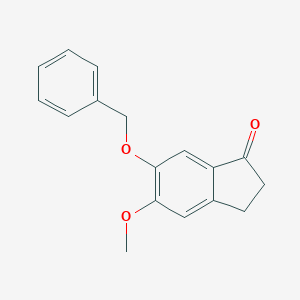
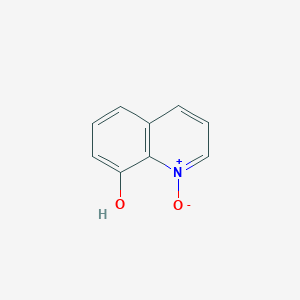
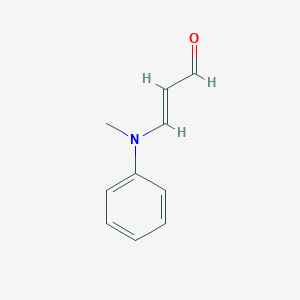
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)
